molecular formula C12H11NO5S2 B5161589 4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid

Cat. No.: B5161589
M. Wt: 313.4 g/mol
InChI Key: GCRISVAAXSDGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first synthesized in 1963 by Boehringer Ingelheim and has since been used in numerous clinical studies and research projects.

Mechanism of Action

4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the activity of COX enzymes, this compound acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of leukotrienes, which are involved in the immune response. This compound acid has also been shown to have analgesic and antipyretic effects, which can help to reduce pain and fever.

Advantages and Limitations for Lab Experiments

4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can have off-target effects on other enzymes and receptors. It can also have variable effects depending on the cell type and experimental conditions.

Future Directions

There are a number of future directions for research involving 4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound acid. Additionally, there is ongoing research into the use of this compound acid in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and other autoimmune disorders.

Synthesis Methods

The synthesis of 4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid involves the reaction of 2-chlorobenzoic acid with 2-methoxyaniline to produce 2-methoxy-N-(2-chlorobenzoyl)aniline. This intermediate is then reacted with thionyl chloride to produce 4-chloro-2-methoxy-N-(2-chlorobenzoyl)aniline. The final step involves the reaction of the chloroaniline intermediate with potassium thiophenolate to produce this compound acid.

Scientific Research Applications

4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound acid has also been used in studies involving the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

Properties

IUPAC Name

4-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S2/c1-18-10-5-3-2-4-9(10)13-20(16,17)8-6-11(12(14)15)19-7-8/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRISVAAXSDGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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